molecular formula C8H10Cl3N B2403009 2,4-dichloro-N-ethylaniline;hydrochloride CAS No. 2408964-22-5

2,4-dichloro-N-ethylaniline;hydrochloride

Cat. No.: B2403009
CAS No.: 2408964-22-5
M. Wt: 226.53
InChI Key: NEXWKJDDLAHJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-ethylaniline;hydrochloride is a chemical compound with the molecular formula C8H9Cl2N·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry .

Scientific Research Applications

2,4-dichloro-N-ethylaniline;hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for 2,4-dichloro-N-ethylaniline hydrochloride are not provided in the available resources .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-ethylaniline hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride typically involves the reaction of 2,4-dichloroaniline with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,4-dichloroaniline and ethylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Procedure: The mixture is stirred at a specific temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods also incorporate advanced purification techniques to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-ethylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2,4-dichloro-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXWKJDDLAHJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.